USP Pharmacopoeial Limit Specification: A Quantitative Regulatory Threshold
Cyclobenzaprine N-oxide is the only impurity among cyclobenzaprine degradation products with a specifically widened USP acceptance limit, revised from NMT 0.15% to NMT 0.2% to align with an approved drug product specification [1]. This quantitative threshold directly informs procurement: laboratories validating ANDA methods must have access to authentic cyclobenzaprine N-oxide reference standard to accurately quantify and report compliance against this specific limit.
| Evidence Dimension | USP Organic Impurity Acceptance Limit |
|---|---|
| Target Compound Data | NMT 0.2% (revised from NMT 0.15%) |
| Comparator Or Baseline | Dibenzocycloheptenone (process impurity, excluded from calculation); other unspecified degradation products |
| Quantified Difference | Unique regulatory threshold specific to this impurity; other impurities do not share this quantitative limit |
| Conditions | USP Cyclobenzaprine Hydrochloride Tablets monograph revision, effective 01-Feb-2016 |
Why This Matters
Procurement of cyclobenzaprine N-oxide is mandatory for laboratories performing USP-compliant impurity testing; no alternative standard can satisfy this regulatory requirement.
- [1] USP. (2016). Cyclobenzaprine Hydrochloride Tablets Revision Bulletin. Official Date: 01–Feb–2016. View Source
